4-Isopropyl-3-phenyl-1H-pyrazol-5-amine
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Overview
Description
4-Isopropyl-3-phenyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of an amino group at the 5-position and an isopropyl group at the 4-position makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of p-isopropylbenzoylacetonitrile with phenylhydrazine in ethanol under reflux conditions . This reaction leads to the formation of the desired pyrazole derivative through cyclization and subsequent amination.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-3-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Isopropyl-3-phenyl-1H-pyrazol-5-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the specific biological pathway involved. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4,5-dihydro-1-phenylpyrazole: Similar in structure but lacks the isopropyl group.
5-Amino-3-(4-methylphenyl)-1-phenylpyrazole: Contains a methyl group instead of an isopropyl group
Uniqueness
4-Isopropyl-3-phenyl-1H-pyrazol-5-amine is unique due to the presence of the isopropyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .
Biological Activity
4-Isopropyl-3-phenyl-1H-pyrazol-5-amine is a pyrazole derivative that has attracted significant attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C13H16N4 and a molecular weight of approximately 232.29 g/mol, this compound exhibits unique structural features that may enhance its pharmacological profiles, particularly in the areas of analgesics and anti-inflammatory agents.
Chemical Structure and Properties
The structure of this compound includes:
- Isopropyl group at the 4-position
- Phenyl group at the 3-position of the pyrazole ring
This arrangement contributes to its reactivity and biological activity. The compound can participate in various chemical reactions, including halogenation and oxidative reactions, which can lead to derivatives with enhanced biological properties.
Analgesic Properties
Recent studies have demonstrated that derivatives of this compound exhibit notable analgesic effects . The underlying mechanisms may involve modulation of specific biochemical pathways or interactions with pain-related receptor systems. For instance, research indicates that modifications on the pyrazole ring can significantly influence binding affinities to receptors involved in pain pathways, suggesting a structure-activity relationship (SAR) that is crucial for developing effective analgesics .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent . A study focusing on similar pyrazolone derivatives revealed significant anti-inflammatory activity, with some compounds exhibiting higher efficacy than the reference drug phenylbutazone. The presence of specific substituents on the pyrazole ring has been linked to improved anti-inflammatory properties .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with other structurally similar compounds is presented below:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-Methyl-1-phenyldihydropyrazole | Methyl group at position 3 | Analgesic activity |
4-Methylpyrazole | Methyl group at position 4 | Antimicrobial properties |
3-(Trifluoromethyl)-1H-pyrazole | Trifluoromethyl substituent | Potential anti-cancer activity |
4-Isopropyl-3-phenylpyrazol-5-amine | Isopropyl group at position 4 | Notable analgesic and anti-inflammatory effects |
The distinct combination of substituents in this compound may confer unique pharmacological properties compared to these other compounds.
Case Studies and Research Findings
Research findings indicate that structural modifications can enhance the biological activities of pyrazole derivatives. For example, studies involving pyrazolone derivatives have shown that certain substitutions can lead to increased potency in anti-inflammatory assays. Specifically, compounds with acidic centers (e.g., carboxylic or enolic groups) demonstrated improved anti-inflammatory activity .
A recent study explored the synthesis and biological evaluation of various pyrazole derivatives, including those based on the pyrazolone scaffold. The results highlighted that compounds with specific substituents exhibited significant cytotoxicity against cancer cell lines while maintaining lower toxicity towards normal cells .
Properties
Molecular Formula |
C12H15N3 |
---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
5-phenyl-4-propan-2-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-8(2)10-11(14-15-12(10)13)9-6-4-3-5-7-9/h3-8H,1-2H3,(H3,13,14,15) |
InChI Key |
SEKWAKRNTBHSDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(NN=C1N)C2=CC=CC=C2 |
Origin of Product |
United States |
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